REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:13])[CH2:9][CH2:10][CH2:11][OH:12])[CH:5]=[N:6][CH:7]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl.CCOCC>[Br:1][C:2]1[CH:3]=[C:4]([C:8](=[O:13])[CH2:9][CH2:10][CH:11]=[O:12])[CH:5]=[N:6][CH:7]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)C(CCCO)=O
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 25° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of white precipitates
|
Type
|
TEMPERATURE
|
Details
|
cooled by dry-ice-acetone bath
|
Type
|
FILTRATION
|
Details
|
The solid is filtered out and
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
ADDITION
|
Details
|
The residue is diluted with 100 mL of ether
|
Type
|
TEMPERATURE
|
Details
|
cooled by dry-ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C(CCC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 124.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |